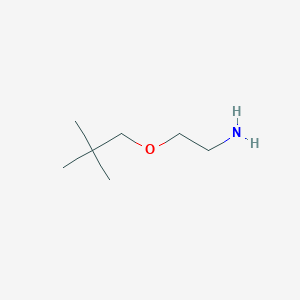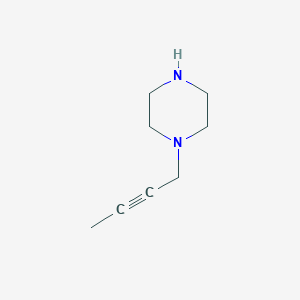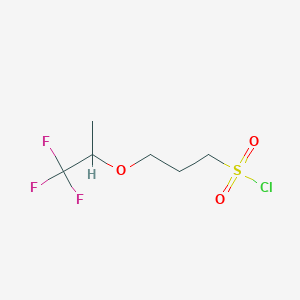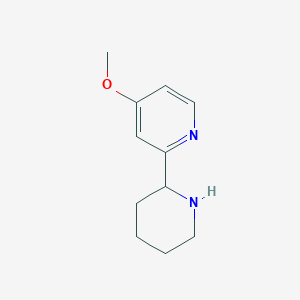
2-(2,2-Dimethylpropoxy)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropoxy)ethan-1-amine is an organic compound with the molecular formula C6H15NO. It is a colorless liquid with a characteristic odor and is known for its solubility in water and organic solvents. This compound is used in various chemical reactions and serves as an intermediate in the synthesis of other compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylpropoxy)ethan-1-amine typically involves the reaction of 2,2-dimethylpropanol with ethylene oxide, followed by amination. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.
Catalysts: Acidic or basic catalysts are often used to facilitate the reaction.
Solvents: Common solvents include water, ethanol, or other organic solvents.
Industrial Production Methods
In industrial settings, the production of 2-(2,2-dimethylpropoxy)ethan-1-amine is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactors: Continuous flow reactors with precise temperature and pressure control.
Purification: The product is purified using distillation or crystallization techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(2,2-Dimethylpropoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, replacing the amine group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenated compounds and strong bases are used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones and oxides.
Reduction Products: Primary and secondary amines, alcohols.
Substitution Products: Various substituted amines and ethers.
科学的研究の応用
2-(2,2-Dimethylpropoxy)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other functional materials.
作用機序
The mechanism of action of 2-(2,2-dimethylpropoxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes, altering metabolic pathways.
Receptor Binding: It can bind to receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(2,2-Dimethoxyethoxy)ethanamine
- 2-(2-Aminoethoxy)ethanol
- 2-(2-Methoxyethoxy)ethanamine
Uniqueness
2-(2,2-Dimethylpropoxy)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC名 |
2-(2,2-dimethylpropoxy)ethanamine |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6-9-5-4-8/h4-6,8H2,1-3H3 |
InChIキー |
ZDJMCHYOZQIPLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)

![Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride](/img/structure/B13528130.png)




![5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13528147.png)

![2-[(Phenylamino)methyl]aniline dihydrochloride](/img/structure/B13528174.png)
